molecular formula C8H7BrF3N B1524622 3-Bromo-5-(trifluoromethyl)benzylamine CAS No. 691877-04-0

3-Bromo-5-(trifluoromethyl)benzylamine

Cat. No.: B1524622
CAS No.: 691877-04-0
M. Wt: 254.05 g/mol
InChI Key: DYFSALRUMZSKBU-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzylamine: is an organic compound with the molecular formula C8H7BrF3N . It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the fifth position.

Mechanism of Action

Target of Action

It is known that benzylamine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Benzylamine derivatives are often involved in nucleophilic substitution reactions . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new bond.

Pharmacokinetics

The compound’s molecular weight (25405 g/mol ) suggests that it may be well-absorbed following oral administration, as compounds with a molecular weight below 500 g/mol generally have good oral bioavailability.

Result of Action

Benzylamine derivatives can have a wide range of biological effects, depending on their specific chemical structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)benzylamine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination . These interactions are crucial for its function in biochemical pathways, where it may act as a substrate or inhibitor, influencing the activity of specific enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways and impact the activity of key signaling molecules . This can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for its role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular metabolism. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting its effects on cellular function and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethyl)benzylamine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alkyl derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-5-(trifluoromethyl)benzylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)aniline
  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)benzaldehyde

Comparison: 3-Bromo-5-(trifluoromethyl)benzylamine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring, along with a benzylamine moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSALRUMZSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691877-04-0
Record name 3-Bromo-5-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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